6-(3,4-Difluorophenyl)-2-methoxynicotinic acid
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Overview
Description
6-(3,4-Difluorophenyl)-2-methoxynicotinic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a nicotinic acid core substituted with a 3,4-difluorophenyl group and a methoxy group, which imparts distinct physicochemical characteristics. The presence of fluorine atoms in the phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-difluoroaniline, which is then subjected to a series of reactions to introduce the nicotinic acid moiety.
Coupling Reaction: The 3,4-difluoroaniline is coupled with a suitable nicotinic acid derivative under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Difluorophenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
6-(3,4-Difluorophenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
2-Methoxynicotinic acid: Shares the nicotinic acid core but lacks the difluorophenyl group, resulting in different reactivity and applications.
6-Phenyl-2-methoxynicotinic acid: Similar structure but without fluorine atoms, affecting its chemical properties and biological activities.
Uniqueness
6-(3,4-Difluorophenyl)-2-methoxynicotinic acid stands out due to the presence of both fluorine atoms and a methoxy group, which confer unique stability, reactivity, and biological activity. These features make it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
6-(3,4-difluorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c1-19-12-8(13(17)18)3-5-11(16-12)7-2-4-9(14)10(15)6-7/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYRNCNRTVUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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